1,4,4-Trimethoxycyclohex-1-ene
Description
1,4,4-Trimethoxycyclohex-1-ene is a cyclohexene derivative featuring three methoxy (-OCH₃) substituents at positions 1, 4, and 3. This compound is characterized by its electron-rich aromatic-like structure due to the electron-donating methoxy groups, which influence its reactivity and physical properties.
Properties
IUPAC Name |
1,4,4-trimethoxycyclohexene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-10-8-4-6-9(11-2,12-3)7-5-8/h4H,5-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVIUVBSTVRVPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CCC(CC1)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10764282 | |
| Record name | 1,4,4-Trimethoxycyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10764282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112465-66-4 | |
| Record name | 1,4,4-Trimethoxycyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10764282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4-Trimethoxycyclohex-1-ene typically involves the methoxylation of cyclohexene derivatives. One common method is the reaction of cyclohexene with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. This process results in the substitution of hydrogen atoms with methoxy groups at the 1, 4, and 4 positions on the cyclohexene ring.
Industrial Production Methods
Industrial production of 1,4,4-Trimethoxycyclohex-1-ene may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4,4-Trimethoxycyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexenes depending on the nucleophile used.
Scientific Research Applications
1,4,4-Trimethoxycyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4,4-Trimethoxycyclohex-1-ene involves its interaction with molecular targets through its methoxy groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to donate methoxy groups plays a crucial role in its activity.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Methoxy groups in 1,4,4-Trimethoxycyclohex-1-ene donate electron density to the ring, increasing its nucleophilicity compared to the electron-withdrawing acetyl group in 4-acetyl-1,4-dimethyl-1-cyclohexene . This difference may influence their reactivity in electrophilic additions or oxidations.
- Applications: While 1,4,4-Trimethoxycyclohex-1-ene could serve as a monomer for conductive polymers, 4-acetyl-1,4-dimethyl-1-cyclohexene is more likely used in flavor chemistry due to its ketone functionality , and FEMA 3331’s diene structure makes it a candidate for terpene synthesis .
Reactivity and Stability
- Oxidative Stability: Methoxy-substituted cyclohexenes are generally more oxidation-resistant than their alkyl-substituted counterparts due to the stabilizing resonance effects of the ether groups. In contrast, the acetyl group in 4-acetyl-1,4-dimethyl-1-cyclohexene may render it prone to keto-enol tautomerism under acidic or basic conditions .
- Thermal Stability : The conjugated diene in FEMA 3331 may decompose at elevated temperatures, whereas 1,4,4-Trimethoxycyclohex-1-ene’s methoxy groups could enhance thermal stability through resonance delocalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
